molecular formula C13H9CuO B14312032 copper(1+);phenyl(phenyl)methanone CAS No. 115591-50-9

copper(1+);phenyl(phenyl)methanone

Cat. No.: B14312032
CAS No.: 115591-50-9
M. Wt: 244.75 g/mol
InChI Key: LCAWYKSSQWJDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless solid that is soluble in pyridine and can be stored for a few days without decomposition under nitrogen or in a vacuum . This compound is notable for its reactivity and its ability to form stable complexes with various ligands.

Chemical Reactions Analysis

Phenylcopper undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, tributylphosphine, triphenylphosphine, and dimethyl sulfide. The major products formed from these reactions are copper(I) oxide, benzene, and biphenyl .

Mechanism of Action

The mechanism by which phenylcopper exerts its effects involves its ability to form stable complexes with various ligands. These complexes can participate in a variety of chemical reactions, including oxidation and reduction processes . The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used.

Properties

CAS No.

115591-50-9

Molecular Formula

C13H9CuO

Molecular Weight

244.75 g/mol

IUPAC Name

copper(1+);phenyl(phenyl)methanone

InChI

InChI=1S/C13H9O.Cu/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1

InChI Key

LCAWYKSSQWJDMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=[C-]C=C2.[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.